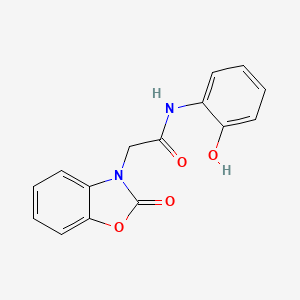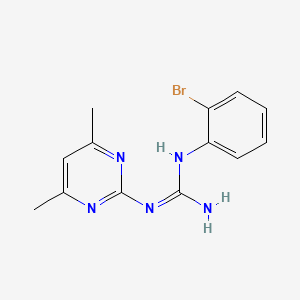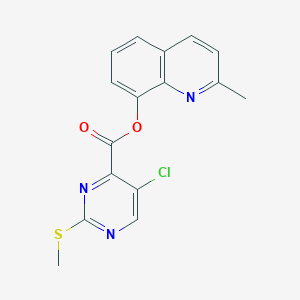![molecular formula C23H25NO2 B5330726 N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B5330726.png)
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)-2-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is commonly known as BPCA and is a member of the acrylamide family of compounds.
作用機序
The mechanism of action of BPCA is not fully understood, but it is believed to act on the endocannabinoid system. BPCA has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, BPCA increases the levels of endocannabinoids in the body, which can lead to anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
BPCA has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. BPCA has also been shown to improve cognitive function and motor skills in animal models of Parkinson's disease. Additionally, BPCA has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
BPCA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. BPCA is also relatively inexpensive compared to other compounds with similar properties. However, BPCA has some limitations for use in lab experiments. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. BPCA also has a short half-life, which can make it challenging to maintain consistent levels of the compound in experimental systems.
将来の方向性
There are several future directions for research on BPCA. One area of research is the development of more potent and selective FAAH inhibitors. Another area of research is the investigation of BPCA's potential as a treatment for other diseases, such as epilepsy and anxiety disorders. Additionally, the development of novel drug delivery systems for BPCA could improve its efficacy and reduce its potential side effects. Overall, BPCA has significant potential for use in medicinal chemistry, and further research is needed to fully understand its properties and applications.
合成法
The synthesis of BPCA involves the reaction of bicyclo[2.2.1]hept-2-ene with 4-methoxybenzaldehyde and phenylacrylic acid. The reaction is catalyzed by a palladium catalyst and occurs in the presence of a base. The resulting product is then purified through column chromatography to yield pure BPCA. The synthesis of BPCA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学的研究の応用
BPCA has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. BPCA has also been investigated as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound's ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.
特性
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-26-20-11-8-16(9-12-20)14-21(18-5-3-2-4-6-18)23(25)24-22-15-17-7-10-19(22)13-17/h2-6,8-9,11-12,14,17,19,22H,7,10,13,15H2,1H3,(H,24,25)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBRIWJLYGLCAS-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3CC4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3CC4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR*,5S*,6S*,7aS*)-2-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydro-1H-isoindole-5,6-diol](/img/structure/B5330650.png)
![7-(1H-pyrazol-3-ylcarbonyl)-N-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5330657.png)
![4-[2-(4-morpholinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5330668.png)


![5-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5330707.png)
![2-[4-(1H-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5330712.png)
![1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5330725.png)

![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5330748.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5330754.png)
![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)
![1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one](/img/structure/B5330778.png)